

Molecular Mechanism of Action and Apoptosis Induction

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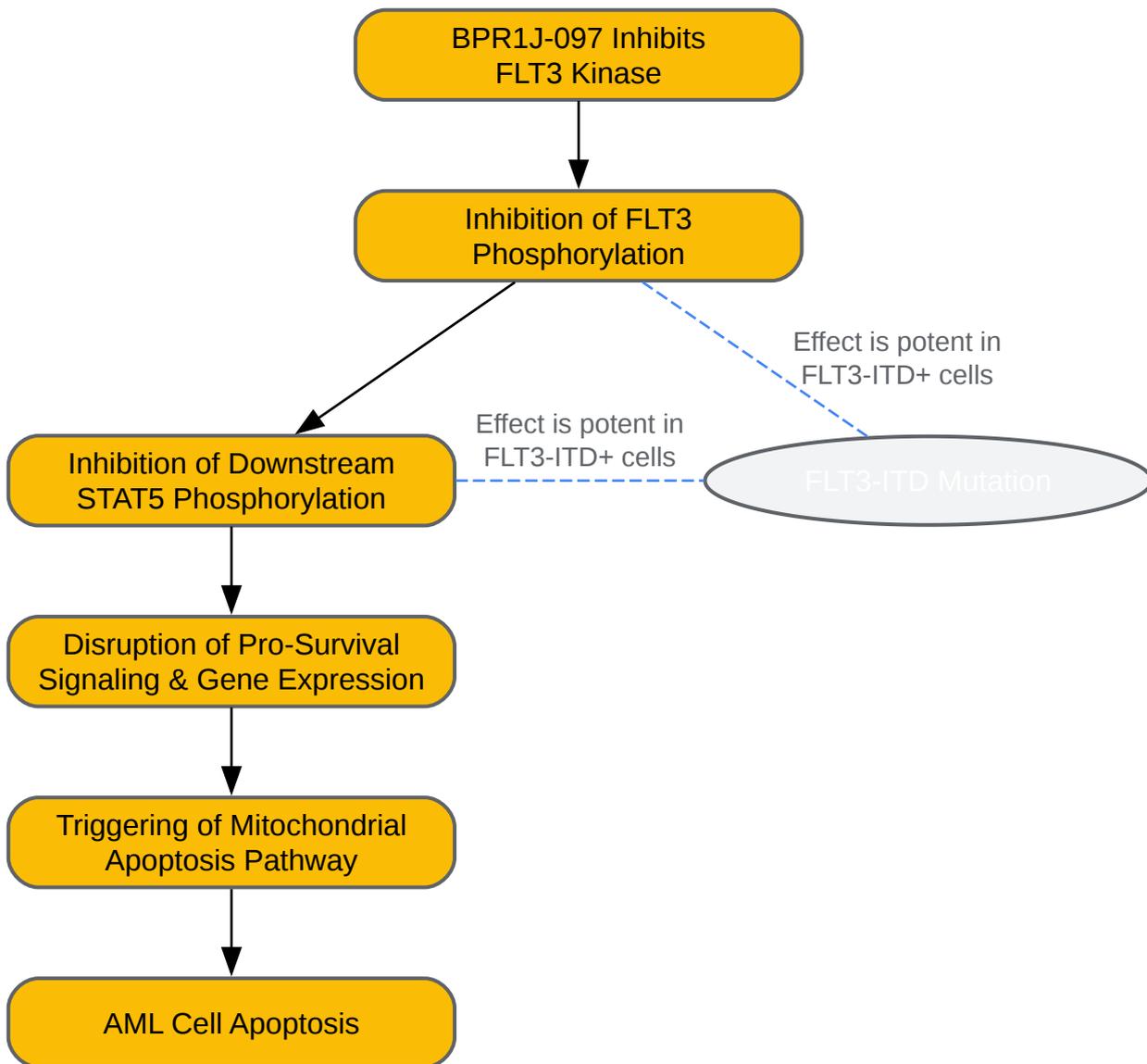
Compound Focus: bpr1j-097

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BPR1J-097 specifically targets and inhibits Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML [1]. Its action leads to apoptosis through the following key steps:



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In summary, **BPR1J-097** exerts its potent anti-leukemic effects by blocking a critical pro-survival signaling axis (FLT3-STAT5) in FLT3-driven AML cells, ultimately leading to the activation of the programmed cell death machinery [1].

Summary of Experimental Evidence and Protocols

The following table summarizes the key experimental findings on the anti-AML activity of **BPR1J-097** from cellular and animal models.

Experimental Model	Key Findings & Quantitative Results	Reference
<p> In Vitro Cellular Assays (MOLM-13 & MV4-11 FLT3-ITD+ cells) GC₅₀ (Growth Inhibition): 21 ± 7 nM (MOLM-13), 46 ± 14 nM (MV4-11) IC₅₀ (FLT3 Kinase Activity): 1-10 nM Apoptosis: Induced apoptosis; inhibited phosphorylation of FLT3 and STAT5. [1] In Vivo Mouse Xenograft Models (FLT3-ITD driven) Tumor Response: Pronounced, dose-dependent tumor growth inhibition and regression. [1] Pharmacokinetic Properties (Rat model) Result: Demonstrated favorable pharmacokinetic properties. [1] </p>		

Detailed Experimental Protocols

Here are the methodologies used to generate the key data on **BPR1J-097**.

In Vitro Kinase Activity and Cell Viability Assays

- **In Vitro Kinase Activity Assay**: The 50% inhibitory concentration (IC₅₀) of **BPR1J-097** against FLT3 kinase was determined using a biochemical kinase activity assay, measuring the compound's ability to directly inhibit the enzymatic activity of the FLT3 kinase protein [1].
- **Cell Viability/Proliferation Assay (GC₅₀)**: The growth inhibitory effect was assessed on FLT3-ITD+ human AML cell lines (e.g., MOLM-13, MV4-11). Cells were treated with various concentrations of **BPR1J-097**, and viability was measured, often using an MTS assay or by direct cell counting. The GC₅₀ value represents the compound concentration that causes a 50% reduction in cell growth compared to a control [1] [2].

Mechanism of Action and Apoptosis Analysis

- **Western Blot Analysis**: This technique was used to detect changes in protein levels and their activation states. Cell lysates from **BPR1J-097**-treated AML cells were analyzed using specific antibodies to show a decrease in phosphorylated FLT3 (Tyr591) and its key downstream effector, phosphorylated STAT5 (Tyr694) [1] [2].
- **Apoptosis Assay**: The induction of apoptosis was quantified using **Annexin V/Propidium Iodide (PI) staining followed by flow cytometry**.
 - Cells are treated with **BPR1J-097** and then collected.

- Cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (which stains DNA in late apoptotic and necrotic cells with compromised membrane integrity).
- The stained cells are analyzed by flow cytometry to distinguish and quantify the populations of viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/dead (Annexin V⁺/PI⁺) cells [1] [2].

In Vivo Efficacy Studies

- **Mouse Xenograft Models:** The in vivo anti-tumor efficacy of **BPR1J-097** was evaluated in FLT3-ITD+ AML murine xenograft models. These studies typically involve:
 - Implanting immunodeficient mice with human FLT3-ITD+ AML cells (e.g., MOLM-13).
 - Randomizing the mice into control and treatment groups once tumors are established.
 - Administering **BPR1J-097** at various doses via a predefined route (e.g., oral gavage).
 - Monitoring tumor volume and body weight over time to assess anti-tumor activity and potential toxicity [1].

Future Research and Clinical Potential

The pre-clinical data strongly suggests that **BPR1J-097** is a promising candidate for further development. Research on a closely related analog, BPR1J-340, indicates that combining FLT3 inhibitors with other agents, such as the histone deacetylase inhibitor (HDACi) vorinostat, can produce a synergistic anti-leukemic effect by enhancing apoptosis through mechanisms like Mcl-1 downregulation [2]. This highlights a viable strategy to overcome potential resistance and improve therapeutic outcomes.

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References

1. (PDF) BPR - 1 , a novel FLT3 kinase inhibitor, exerts potent... J 097 [academia.edu]
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